3-(Ethyl(phenyl)amino)-3-oxopropanoic acid
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Overview
Description
3-(Ethyl(phenyl)amino)-3-oxopropanoic acid is an organic compound that belongs to the class of carboxylic acids. This compound features an ethyl group, a phenyl group, and an amino group attached to a propanoic acid backbone. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl(phenyl)amino)-3-oxopropanoic acid typically involves the reaction of ethylamine with phenylacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethyl(phenyl)amino)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Ethyl(phenyl)amino)-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(Ethyl(phenyl)amino)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methyl(phenyl)amino)-3-oxo-propanoic acid
- 3-(Ethyl(phenyl)amino)-3-oxo-butanoic acid
- 3-(Ethyl(phenyl)amino)-3-oxo-pentanoic acid
Uniqueness
3-(Ethyl(phenyl)amino)-3-oxopropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-(N-ethylanilino)-3-oxopropanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-2-12(10(13)8-11(14)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15) |
InChI Key |
LKWWREZGXIJDKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CC(=O)O |
Origin of Product |
United States |
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